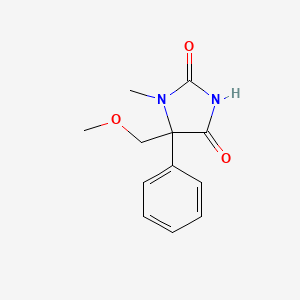

5-(Methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione

Descripción

Propiedades

Número CAS |

7355-85-3 |

|---|---|

Fórmula molecular |

C12H14N2O3 |

Peso molecular |

234.25 g/mol |

Nombre IUPAC |

5-(methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O3/c1-14-11(16)13-10(15)12(14,8-17-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,15,16) |

Clave InChI |

OJYSJGITOXMTQI-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=O)NC(=O)C1(COC)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Alkylation of Hydantoin Derivatives

The first step in synthesizing 5-(Methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione involves the alkylation of the hydantoin derivative at the nitrogen atom and/or the methylene group.

-

- 5-Methyl-5-phenylimidazolidine-2,4-dione

- Methyl iodide or dimethyl sulfate

- A strong base like sodium hydroxide

-

- The hydantoin derivative is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- A base is added to deprotonate the imidazolidine ring.

- Methyl iodide or dimethyl sulfate is introduced to methylate the nitrogen atom.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures (30–50°C) for several hours.

Outcome :

- The product is 1-methylated hydantoin derivative.

Methoxymethylation

To introduce the methoxymethyl group at the 5-position:

-

- The previously methylated hydantoin derivative

- Formaldehyde and methanol (or paraformaldehyde as an alternative source of formaldehyde)

-

- The methylated hydantoin is reacted with formaldehyde and methanol in the presence of an acid catalyst like formic acid or hydrochloric acid.

- The reaction proceeds via a nucleophilic addition mechanism where the methylene group at the 5-position reacts with formaldehyde, followed by substitution with methanol.

Outcome :

- The resulting product is 5-(Methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione.

Optimized Reaction Conditions

Temperature

- Typical reactions are conducted at temperatures ranging from 20–60°C.

- Higher temperatures (up to 100°C) may be used for faster reaction kinetics but can lead to side reactions.

Solvents

Preferred solvents include:

- Dimethylformamide (DMF)

- Dimethyl sulfoxide (DMSO)

- Methanol for methoxymethylation

Catalysts

Acid catalysts like formic acid or hydrochloric acid are often employed to facilitate methoxymethylation.

Purification Techniques

After synthesis, the compound is purified using techniques such as:

- Recrystallization : Using ethanol or methanol as solvents.

- Chromatography : Thin-layer chromatography (TLC) or column chromatography with silica gel can be used to separate impurities.

- Washing and Drying : Washing with water and drying under vacuum at low temperatures.

Example: Experimental Procedure

| Step | Reactants & Conditions | Observations |

|---|---|---|

| 1 | Dissolve 5-methyl-5-phenylimidazolidine-2,4-dione in DMF; add NaOH and methyl iodide | Formation of intermediate N-methyl derivative |

| 2 | Add formaldehyde and methanol; reflux with formic acid catalyst | Methoxymethyl group introduced at the 5-position |

| 3 | Cool reaction mixture; isolate product by filtration and recrystallize in ethanol | Pure crystalline product obtained |

Notes on Yield and Efficiency

The overall yield depends on reaction conditions such as temperature, choice of solvent, and purity of starting materials. Typical yields range from 60–85%.

Análisis De Reacciones Químicas

Types of Reactions

5-(Methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

Substitution: The methoxymethyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various halogenating agents, acids, and bases can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different substituents, while reduction can produce various reduced forms of the original compound.

Aplicaciones Científicas De Investigación

5-(Methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-(Methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Substituent Variations in Imidazolidine-2,4-dione Derivatives

The table below compares substituents and molecular properties of structurally related compounds:

*Estimated based on analogues.

Key Observations :

Comparison with Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (e.g., in –3, 6, 9) replace the imidazolidine ring’s nitrogen with sulfur, altering electronic properties and biological interactions:

Functional Implications :

- Sulfur vs.

- Methoxymethyl vs. Halogen Substituents : Halogenated derivatives (e.g., 5-(3-Cl-benzylidene)) in exhibit moderate lipid peroxidation inhibition (~46–49%), while methoxymethyl groups may balance polarity for CNS penetration .

Actividad Biológica

5-(Methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione, a compound belonging to the hydantoin class, has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of 5-(Methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione is C13H15N2O3. Its structure features a five-membered ring containing two carbonyl groups and nitrogen atoms, with a methoxymethyl group and a phenyl group enhancing its chemical properties. The unique structural characteristics influence its reactivity and potential biological effects.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. Common methods include:

- Condensation Reactions : Utilizing phenyl urea or similar substrates to facilitate proton transfer mechanisms.

- Substitution Reactions : Involving the introduction of methoxymethyl and phenyl groups onto the imidazolidine core.

These methods highlight the compound's versatility and the potential for synthesizing derivatives with varied biological activities.

Biological Activity

Research into the biological activity of 5-(Methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione has indicated several promising areas:

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. In vitro assays have shown that it can inhibit the growth of certain bacterial strains, although further investigations are necessary to elucidate the mechanisms involved.

Anticancer Potential

There is emerging evidence that hydantoins can influence cancer cell proliferation. Studies have indicated that derivatives of imidazolidine-2,4-dione may induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and pro-apoptotic factors.

Enzyme Inhibition

The compound's ability to interact with specific enzymes has been a focal point of research. Molecular docking studies have demonstrated that it can bind effectively to active sites of target enzymes, potentially inhibiting their activity. This interaction is crucial for understanding its pharmacodynamics and therapeutic applications .

Interaction Studies

Interaction studies involving 5-(Methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione focus on its reactivity with biological targets. These studies are essential for elucidating the compound's pharmacokinetics and pharmacodynamics. Key findings include:

- Binding Affinity : High binding affinity to certain proteases has been noted, indicating potential as an inhibitor in therapeutic contexts.

- Molecular Dynamics Simulations : These simulations reveal stability in receptor-ligand complexes, suggesting that the compound maintains its structural integrity upon binding .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into how variations in substituents affect biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Ethoxy-1-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione | Contains an ethoxy group | Exhibits different solubility properties |

| 1-Methylhydantoin | Lacks phenyl substitution | Simpler structure with different reactivity |

| 5-Benzylimidazolidine-2,4-dione | Benzyl group instead of methoxymethyl | Potentially different biological activity profile |

This table illustrates how modifications can significantly influence both chemical behavior and biological effects.

Case Studies

Case Study 1 : A study investigating the anticancer effects of imidazolidine derivatives showed that compounds similar to 5-(Methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione could induce apoptosis in human cancer cell lines through mitochondrial pathways.

Case Study 2 : Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive bacteria. Results indicated a dose-dependent inhibition of bacterial growth, warranting further exploration into its mechanism of action.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.